molecular formula C14H16ClNO4 B106151 Diethyl 2-((4-chlorophenylamino)methylene)malonate CAS No. 19056-79-2

Diethyl 2-((4-chlorophenylamino)methylene)malonate

Cat. No. B106151
CAS RN: 19056-79-2
M. Wt: 297.73 g/mol
InChI Key: KLGCWGTZXLANQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Diethyl 2-((4-chlorophenylamino)methylene)malonate consists of a methylene group (−CH2−) neighboured by two carbonyl groups (−C(=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .


Physical And Chemical Properties Analysis

Diethyl 2-((4-chlorophenylamino)methylene)malonate has a molecular weight of 297.73 g/mol. The predicted density is 1.257±0.06 g/cm3 . The melting point is reported to be between 45-46 °C .

Scientific Research Applications

1. Antifungal Agents Against Fusarium Oxysporum

  • Application Summary: Diethyl 2-((arylamino)methylene)malonates (DAMMs) were found to have antifungal activity against Fusarium oxysporum (Fox), a devastating plant pathogen .
  • Methods of Application: DAMMs were formed as side-products during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . Five DAMMs were prepared using a single-step procedure (the first step of the Gould-Jacobs reaction) and were subsequently evaluated against Fox in terms of their abilities to inhibit mycelial growth .
  • Results: The antifungal outcome was promising, with IC50 values ranging from 0.013 µM to 35 µM . The compounds showed differences in antifungal activity, which could be the basis for further studies to expand the DAMM chemical space and look for improved antifungal activity .

2. Energy-Efficient, High-Performance Sustainable Adhesive Systems

  • Application Summary: Methylene malonates, including Diethyl 2-((4-chlorophenylamino)methylene)malonate, are used in the development of energy-efficient, high-performance sustainable adhesive systems .
  • Methods of Application: These adhesives are monomer-based and 100 percent reactive. Formulated variations allow for a range of convenient handling times, increased toughness, and increased durability without compromising the ultimate mechanical performance .
  • Results: The adhesives demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems. They offer improved sustained strength and durability, making them a feasible alternative to traditional solventborne wood glues or two-part cyanoacrylate adhesives .

3. Synthesis of Diethyl Malonate

  • Application Summary: Diethyl 2-((4-chlorophenylamino)methylene)malonate is used in the synthesis of diethyl malonate with ethanol and malonic acid as reactants .
  • Methods of Application: The catalytic activity of expandable graphite (EG) was investigated in the synthesis process .
  • Results: The results of this research are not specified in the source .

4. Synthesis of Polysubstituted-2-Pyridones

  • Application Summary: Diethyl 2-((4-chlorophenylamino)methylene)malonate is used in the synthesis of polysubstituted-2-pyridones through a three-component domino reaction .
  • Methods of Application: The synthesis involves a single-step procedure, i.e., the first step of the Gould-Jacobs reaction . This reaction is performed under microwave-assisted conditions .
  • Results: The synthesis yields five different DAMMs (74–96% yields) which were subsequently evaluated for their abilities to inhibit the mycelial growth of the phytopathogen Fox .

5. Synthesis of Barbiturates and Artificial Flavorings

  • Application Summary: Diethyl malonate, which can be synthesized from Diethyl 2-((4-chlorophenylamino)methylene)malonate, is used to synthesize other compounds such as barbiturates and artificial flavorings .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results: The results of this research are not specified in the source .

6. Synthesis of Polysubstituted-2-Pyridones

  • Application Summary: Diethyl 2-((4-chlorophenylamino)methylene)malonate is used in the synthesis of polysubstituted-2-pyridones through a three-component domino reaction .
  • Methods of Application: The synthesis involves a single-step procedure, i.e., the first step of the Gould-Jacobs reaction . This reaction is performed under microwave-assisted conditions .
  • Results: The synthesis yields five different DAMMs (74–96% yields) which were subsequently evaluated for their abilities to inhibit the mycelial growth of the phytopathogen Fox .

7. Synthesis of Barbiturates and Artificial Flavorings

  • Application Summary: Diethyl malonate, which can be synthesized from Diethyl 2-((4-chlorophenylamino)methylene)malonate, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results: The results of this research are not specified in the source .

Safety And Hazards

The safety data sheet for a similar compound, Diethyl malonate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is also very toxic to aquatic life and has long-lasting effects . Similar precautions should be taken when handling Diethyl 2-((4-chlorophenylamino)methylene)malonate.

properties

IUPAC Name

diethyl 2-[(4-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGCWGTZXLANQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364546
Record name Diethyl [(4-chloroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((4-chlorophenylamino)methylene)malonate

CAS RN

19056-79-2
Record name Diethyl [(4-chloroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 2-((4-CHLOROANILINO)METHYLENE)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Draskovits, D Catorci, L Wimmer, S Rehman… - Monatshefte für Chemie …, 2022 - Springer
A series of substituted imidazoquinolines, a structurally related chemotype to pyrazoloquinolinones, a well-known class of GABA A ligands, was prepared via two synthetic procedures …
Number of citations: 2 link.springer.com

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